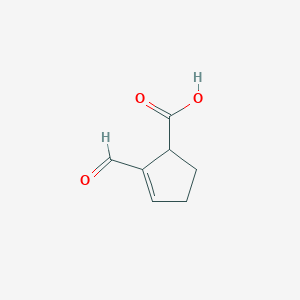![molecular formula C18H21FN2O4S B2393715 1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058514-25-1](/img/structure/B2393715.png)
1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound characterized by its bicyclic octane structure and sulfonyl-substituted phenyl group. This compound is a derivative of pyrrolidine-2,5-dione, showcasing unique chemical properties that are of interest to researchers in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. It begins with the preparation of the sulfonyl-azabicyclo octane intermediate, which is then reacted with pyrrolidine-2,5-dione. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with temperature control playing a crucial role. Catalysts like palladium or copper complexes may be used to facilitate specific steps in the synthesis.
Industrial Production Methods: For industrial production, methods are streamlined for efficiency and scalability. Techniques such as flow chemistry, where reactions are carried out in continuous flow reactors, are employed to ensure consistent quality and yield. Process optimization is key, with automated systems controlling reaction parameters to minimize variations and maximize output.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: This compound can undergo several types of chemical reactions, including:
Oxidation: : Typically, in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, it can be oxidized to form sulfoxides and sulfones.
Reduction: : Using reducing agents such as sodium borohydride or lithium aluminum hydride, the compound can be reduced, often affecting the sulfonyl group.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring and the pyrrolidine moiety.
Common Reagents and Conditions Used: Reagents like anhydrous aluminum chloride, sodium nitrite, and various halogenating agents are frequently used in these reactions. Conditions such as refluxing in organic solvents, pH adjustments, and temperature variations are critical to achieving desired outcomes.
Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups on the phenyl ring and modifications to the bicyclic structure, which may affect the compound’s reactivity and application.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its unique structure provides a versatile framework for developing new chemical entities.
Biology: Biologically, it serves as a key intermediate in the synthesis of molecules with potential pharmacological activities. Its structural components are investigated for their interaction with various biological targets.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on its role in developing drugs for conditions such as neurological disorders and cancer due to its ability to modulate specific biochemical pathways.
Industry: Industrial applications include its use in creating advanced materials with specific properties, such as polymers and resins. Its reactivity and stability make it a valuable component in material science.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with cellular receptors and enzymes. The molecular targets include specific proteins and enzymes involved in critical biological pathways. By binding to these targets, it can modulate their activity, leading to desired therapeutic outcomes. The pathways affected often relate to signal transduction and metabolic processes, where the compound either inhibits or activates key steps, depending on its structure and functional groups.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione stands out due to its unique bicyclic structure and sulfonyl-substituted phenyl group. Similar compounds like sulfonyl-azabicyclo octanes and pyrrolidine derivatives lack the combined structural features that confer specific reactivity and biological activity.
Similar Compounds
Sulfonyl-azabicyclo octanes
Pyrrolidine derivatives
Fluoro-phenyl sulfonates
These compounds share some structural elements with this compound but do not possess the exact combination of functional groups and bicyclic framework that make this compound unique.
Hope this gives you a clear and detailed understanding of the compound this compound! Let me know if there's more to explore.
Propriétés
IUPAC Name |
1-[8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-11-8-15(4-5-16(11)19)26(24,25)21-12-2-3-13(21)10-14(9-12)20-17(22)6-7-18(20)23/h4-5,8,12-14H,2-3,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQCFUJZOQMIBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
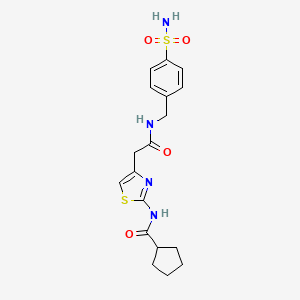



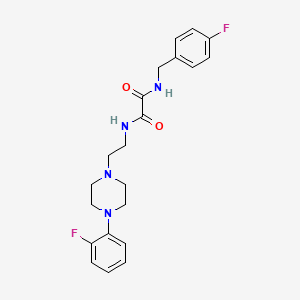
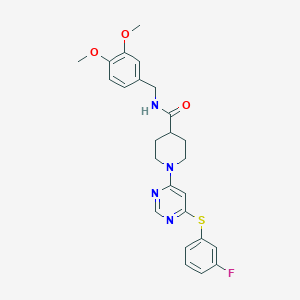
![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)
![4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B2393645.png)
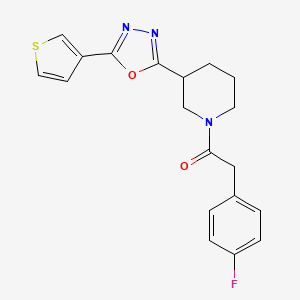


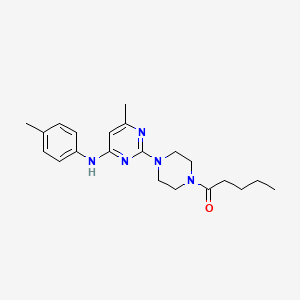
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)
